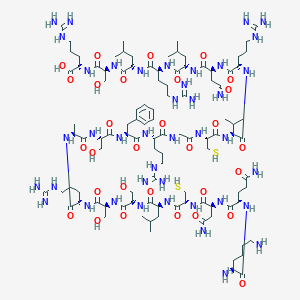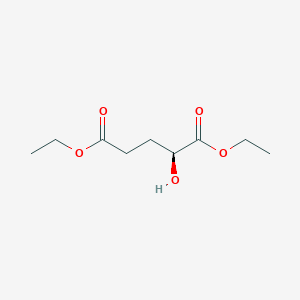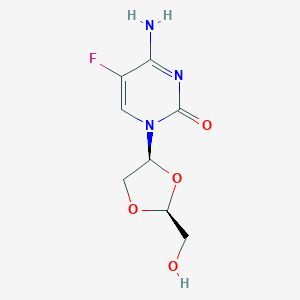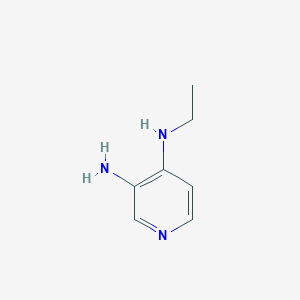
N4-ethylpyridine-3,4-diamine
Vue d'ensemble
Description
The compound "N4-ethylpyridine-3,4-diamine" is not directly mentioned in the provided papers. However, the papers discuss related pyridine derivatives and their synthesis, which can offer insights into the properties and synthesis of similar compounds. For instance, the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, is described, which shares the pyridine core with N4-ethylpyridine-3,4-diamine . Additionally, the synthesis and structural elucidation of anyles of 4-benzoylpyridine are reported, which could be structurally related to the compound of interest .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired properties. In the first paper, the synthesis of a pyridine derivative proceeds in two stages via a pyrylium salt intermediate, which is then reacted with amines to form N-alkylpyridinium salts . This method could potentially be adapted for the synthesis of N4-ethylpyridine-3,4-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography data for the synthesized compounds in the first paper confirm the predicted ground-state conformation based on the Janus effect, which is the steric protection of the heteroatom by adjacent groups . The crystal structure of an anyle-pyridine derivative is reported in the second paper, providing insights into the intermolecular interactions and spatial arrangement of the pyridine ring .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The first paper describes the cationic polymerization of isobutene in the presence of the synthesized pyridine derivative, indicating its potential as a catalyst in organic synthesis . The third paper discusses a strategy for the synthesis of diamines, which are key building blocks in various chemical industries, by nitrogen-directed diazidation of alkenes and cycloalkanes . This method could be relevant for the synthesis of N4-ethylpyridine-3,4-diamine if adapted for the specific substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the nature of their substituents. The first paper mentions the weak nucleophilic nature of the synthesized base, which is a result of steric hindrance provided by the isopropyl groups . The second paper discusses the spectroscopic properties of anyles of 4-benzoylpyridine, including a bathochromic shift in the UV spectrum due to N-anylation, which could be comparable to changes in the UV spectrum of N4-ethylpyridine-3,4-diamine . The fourth paper provides information on the formation and structure of low-melting trihydrates of 4-methylpyridine, which could be relevant for understanding the solvation and crystallization behavior of N4-ethylpyridine-3,4-diamine .
Applications De Recherche Scientifique
-
Polymer Synthesis
- Field : This research is in the field of Polymer Chemistry .
- Application : A new dietherpyrene-cored diamine was synthesized and used to form a series of electroactive polyamides with an aryloxy linkage in a polymer main chain .
- Method : The synthesis involved conventional one-pot polycondensation reactions with commercial aromatic/aliphatic dicarboxylic acids .
- Results : The resulting polyamides exhibited good solubility in polar organic solvents and can be made into transparent films. They had appropriate levels of thermal stability with moderately high glass-transition values .
-
Antitumor Activity
- Field : This research is in the field of Medicinal Chemistry .
- Application : A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized for their potential antitumor activities .
- Method : The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells .
- Results : The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
Propriétés
IUPAC Name |
4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUSOHGUWGRCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476289 | |
| Record name | N4-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-ethylpyridine-3,4-diamine | |
CAS RN |
146950-67-6 | |
| Record name | N4-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-ethylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

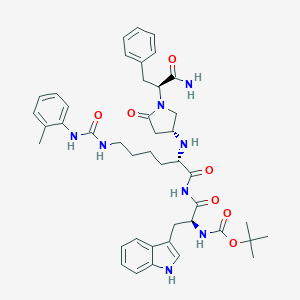
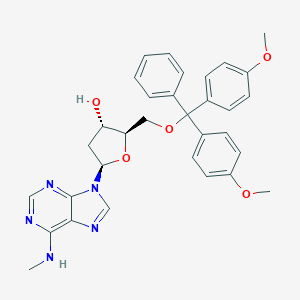
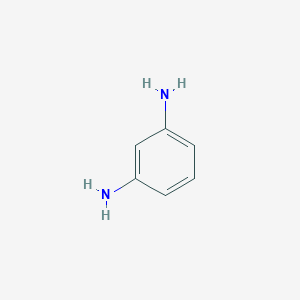
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)




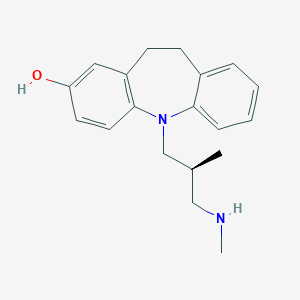
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)

